molecular formula C19H19ClN4O2S B12341663 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12341663
M. Wt: 402.9 g/mol
InChI Key: LRANVKQGJKDTKH-UHFFFAOYSA-N
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Description

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 inhibition .

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C19H19ClN4O2S/c20-13-8-6-12(7-9-13)16(25)11-27-19-22-17-15(18(26)23-19)10-21-24(17)14-4-2-1-3-5-14/h1-9,15,17,19,21-22H,10-11H2,(H,23,26)

InChI Key

LRANVKQGJKDTKH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(NC(NC2=O)SCC(=O)C3=CC=C(C=C3)Cl)N(N1)C4=CC=CC=C4

Origin of Product

United States

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